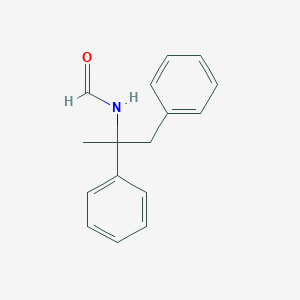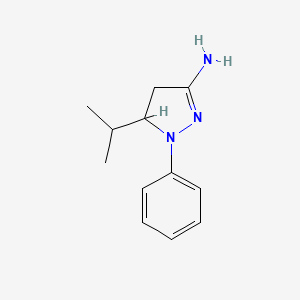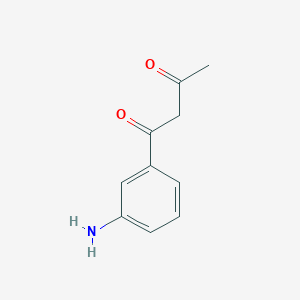
3-(Pyridin-2-yl)-5-(5-cyano-2-fluorophenyl)-1,2,4-oxadiazole
Descripción general
Descripción
“3-(Pyridin-2-yl)-5-(5-cyano-2-fluorophenyl)-1,2,4-oxadiazole” is a heterocyclic compound that contains a pyridine ring, a cyano group, a fluorophenyl group, and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-(Pyridin-2-yl)-5-(5-cyano-2-fluorophenyl)-1,2,4-oxadiazole” typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of a hydrazide with a nitrile oxide. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amino derivatives from the reduction of the cyano group.
Substitution: Substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.
Biology
In biological research, such compounds may be investigated for their potential as enzyme inhibitors or receptor ligands.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of “3-(Pyridin-2-yl)-5-(5-cyano-2-fluorophenyl)-1,2,4-oxadiazole” would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Pyridyl)-5-phenyl-1,2,4-oxadiazole
- 3-(2-Pyridyl)-5-(4-cyanophenyl)-1,2,4-oxadiazole
- 3-(2-Pyridyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
Uniqueness
The presence of both a cyano group and a fluorophenyl group in “3-(Pyridin-2-yl)-5-(5-cyano-2-fluorophenyl)-1,2,4-oxadiazole” may confer unique electronic and steric properties, making it distinct from other similar compounds. These properties can influence its reactivity, binding affinity, and overall stability.
Propiedades
Fórmula molecular |
C14H7FN4O |
|---|---|
Peso molecular |
266.23 g/mol |
Nombre IUPAC |
4-fluoro-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)benzonitrile |
InChI |
InChI=1S/C14H7FN4O/c15-11-5-4-9(8-16)7-10(11)14-18-13(19-20-14)12-3-1-2-6-17-12/h1-7H |
Clave InChI |
XSSZLJOBDAUFAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NOC(=N2)C3=C(C=CC(=C3)C#N)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


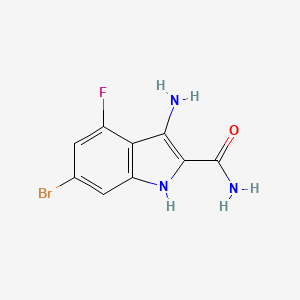
![Ethyl 3-[(ethoxycarbonyl)amino]propanoate](/img/structure/B8309831.png)
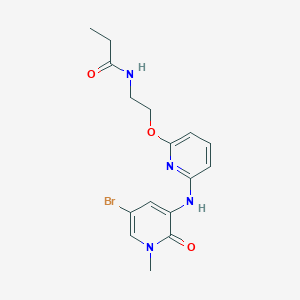

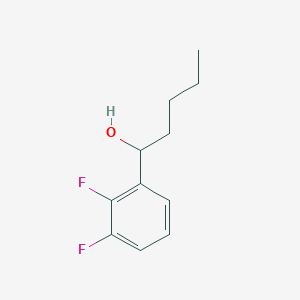


![3-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8309892.png)
